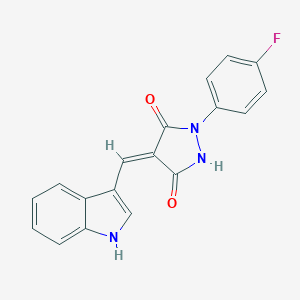
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
作用機序
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione inhibits PLD activity by binding to its catalytic domain, preventing its interaction with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a role in cell proliferation and survival. The inhibition of PLD activity by (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to have an effect on various cellular processes, including cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, the effects of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione on normal cells and tissues have not been extensively studied, and its safety profile remains unclear.
実験室実験の利点と制限
One of the main advantages of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is its high potency and specificity for PLD inhibition. This makes it a valuable tool for studying the role of PLD in various cellular processes, including cancer. However, its limitations include its potential toxicity and lack of selectivity for different PLD isoforms. Additionally, the synthesis of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is complex and time-consuming, making it difficult to produce large quantities for in vivo studies.
将来の方向性
For its use include the development of more potent and selective PLD inhibitors, the optimization of its pharmacokinetic properties for in vivo studies, and the identification of biomarkers that can predict its efficacy in different cancer types. Additionally, the role of PLD in other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of interest for future research.
合成法
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione can be synthesized through a three-step process that involves the reaction of 4-fluorobenzaldehyde with indole-3-acetic acid, followed by the reaction of the resulting product with pyrazolidine-3,5-dione and then purification through chromatography. This method has been reported to yield a high purity (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione product.
科学的研究の応用
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been found to be a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling and membrane trafficking. PLD has been implicated in various diseases, including cancer, making it an attractive target for drug development. (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
製品名 |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
分子式 |
C18H12FN3O2 |
分子量 |
321.3 g/mol |
IUPAC名 |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,20H,(H,21,23)/b15-9+ |
InChIキー |
TYGVONUNTQLWLJ-OQLLNIDSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B301523.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301524.png)
![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)